(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is copper ions (Cu+ and Cu2+) . This compound, also known as Tris(benzyltriazolylmethyl)amine (TBTA), acts as a ligand, binding to these copper ions .
Mode of Action
This compound interacts with its targets by stabilizing the copper ions . It prevents the disproportionation and oxidation of these ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition . This stabilization occurs without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the Cu+ ions accessible for chemical reactions .
Biochemical Pathways
The compound’s action primarily affects the azide-acetylene cycloaddition pathway . By stabilizing copper ions, it enhances their catalytic effect in this pathway
Pharmacokinetics
It is soluble in dmso and dmf , which may influence its bioavailability.
Result of Action
Its ability to stabilize copper ions and enhance their catalytic effect in the azide-acetylene cycloaddition suggests that it may play a role in facilitating certain biochemical reactions .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of an inert atmosphere or anhydrous conditions . One of the key features of this compound is its ability to stabilize copper ions without requiring these specific conditions . This suggests that it may be effective in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Formation of the Azide: The starting material, benzyl bromide, is reacted with sodium azide to form benzyl azide.
Cycloaddition Reaction: The benzyl azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Reduction: The resulting triazole compound is reduced to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in bioconjugation techniques for labeling biomolecules.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine: Lacks the methyl group at the 5-position.
(1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine: Has a phenyl group instead of a benzyl group.
Uniqueness
(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its binding affinity to molecular targets and improve its stability in various environments.
Properties
IUPAC Name |
(1-benzyl-5-methyltriazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-11(7-12)13-14-15(9)8-10-5-3-2-4-6-10/h2-6H,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRUXWGZZRCNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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